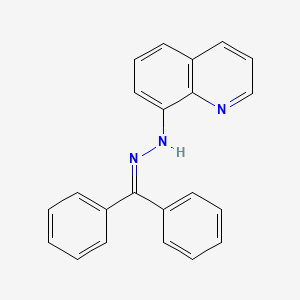

diphenylmethanone N-(8-quinolinyl)hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

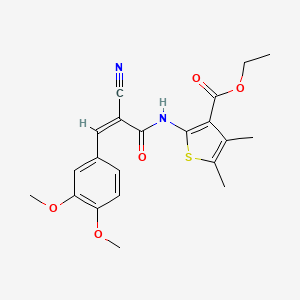

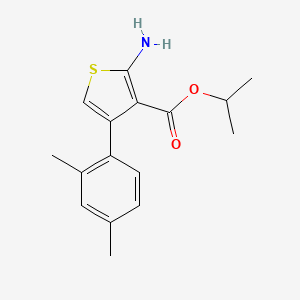

Diphenylmethanone N-(8-quinolinyl)hydrazone is a chemical compound with the molecular formula C22H17N3 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of hydrazones, which includes diphenylmethanone N-(8-quinolinyl)hydrazone, can be achieved by combining suitable aldehydes with hydrazides . Various methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis

The molecular structure of diphenylmethanone N-(8-quinolinyl)hydrazone can be determined using various spectroscopic techniques . These techniques can provide information about the compound’s molecular weight, density, and other physical properties .Chemical Reactions Analysis

The chemical reactions involving diphenylmethanone N-(8-quinolinyl)hydrazone can be analyzed using various techniques . These techniques can provide insights into the compound’s reactivity, stability, and other chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of diphenylmethanone N-(8-quinolinyl)hydrazone can be analyzed using various techniques . These techniques can provide information about the compound’s melting point, boiling point, density, and other properties .科学的研究の応用

Synthetic Chemistry Methodologies

Research has demonstrated the utility of related compounds in synthetic chemistry, particularly in the synthesis of complex heterocyclic compounds. For example, derivatives of diphenylmethanone N-(8-quinolinyl)hydrazone have been used in the formation of pyrazolo[3,4-b]quinolines through condensation reactions, highlighting their role in constructing pharmacologically relevant scaffolds (Kumara et al., 2016). Additionally, the synthesis of pyrazino-fused carbazoles from quinolines showcases the versatility of these compounds in accessing diverse heterocyclic architectures, which could be pivotal in drug discovery and material science (Lassagne et al., 2018).

Structural Analysis

Structural analysis of these compounds provides insights into their molecular configurations and the potential for further chemical modifications. For instance, the crystal structure analysis of 2,6-dimethoxycyclohexa-2,5-diene-1,4-dione 1-[2-(quinolin-8-yl)hydrazone] has contributed to the understanding of its structural features and potential reactivity patterns (Kachi‐Terajima et al., 2022).

Biological Activity Evaluation

Several studies have explored the biological activities of diphenylmethanone N-(8-quinolinyl)hydrazone derivatives, particularly their potential as anticancer agents. For example, derivatives have been evaluated for their antitumor activity, with some compounds displaying promising results against various cancer cell lines (El‐Helw & Hashem, 2020). This highlights the potential therapeutic applications of these compounds in oncology.

Material Science

In material science, the complexation reactions of related hydrazones with metals have been studied for the development of sensitive and selective methods for the determination of trace metals, demonstrating the utility of these compounds in analytical chemistry and environmental monitoring (Ishii et al., 1991).

将来の方向性

The future directions for research on diphenylmethanone N-(8-quinolinyl)hydrazone and similar compounds could involve further exploration of their biological activities . This could include studies on their potential as therapeutic agents, as well as investigations into their physical and chemical properties .

特性

IUPAC Name |

N-(benzhydrylideneamino)quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3/c1-3-9-17(10-4-1)21(18-11-5-2-6-12-18)25-24-20-15-7-13-19-14-8-16-23-22(19)20/h1-16,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEOHDFZEUNZEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diphenylmethanone N-(8-quinolinyl)hydrazone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2995662.png)

![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)

![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2995676.png)

![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)